methyl 2-(4-chloropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C7H7ClN2O2. It is a liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of 2-(4-chloropyrimidin-5-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloropyrimidin-4-yl)acetate
- Methyl 2-(2-chloropyrimidin-5-yl)acetate
Comparison
Methyl 2-(4-chloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
1261740-70-8 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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